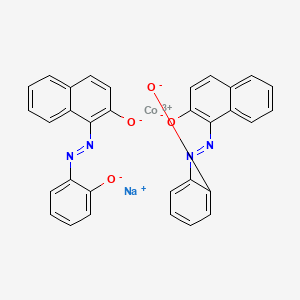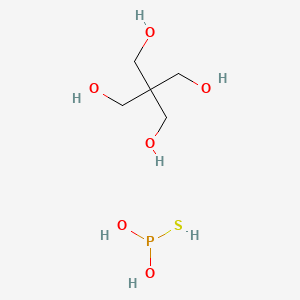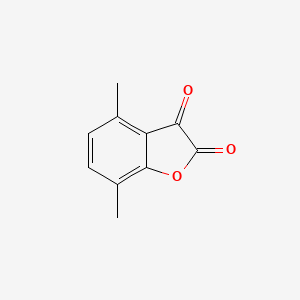
2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- is a brominated derivative of benzoic acid. This compound is characterized by the presence of four bromine atoms and a thiazolylamino carbonyl group attached to the benzoic acid core. It is known for its significant molecular weight of 563.8421 g/mol and its complex structure, which contributes to its unique chemical properties .
Métodos De Preparación
The synthesis of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by the introduction of the thiazolylamino carbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazolylamino carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins and other biomolecules .
Comparación Con Compuestos Similares
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- can be compared with other brominated benzoic acid derivatives such as:
Benzoic acid,2,3,4,5-tetrabromo-6-[(diallylcarbamoyl)]-: This compound has a similar brominated structure but with a diallylcarbamoyl group instead of a thiazolylamino carbonyl group.
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]-: This compound is identical in structure and properties. The uniqueness of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
19692-03-6 |
|---|---|
Fórmula molecular |
C11H4Br4N2O3S |
Peso molecular |
563.8 g/mol |
Nombre IUPAC |
2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H4Br4N2O3S/c12-5-3(9(18)17-11-16-1-2-21-11)4(10(19)20)6(13)8(15)7(5)14/h1-2H,(H,19,20)(H,16,17,18) |
Clave InChI |
OLFPEAPECLOEKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




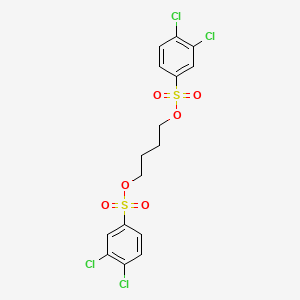
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
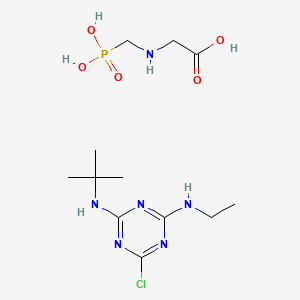
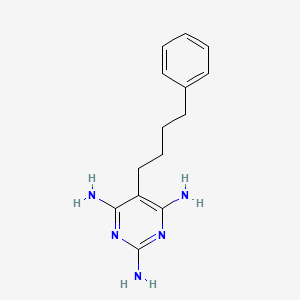


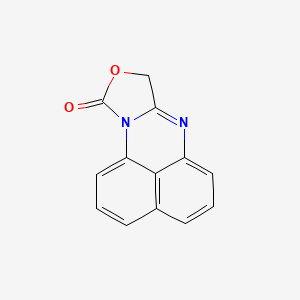
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
